molecular formula C12H14O4 B8619959 4-(cyclopropylmethoxy)-2-methoxybenzoic acid

4-(cyclopropylmethoxy)-2-methoxybenzoic acid

Cat. No.: B8619959
M. Wt: 222.24 g/mol
InChI Key: SFAVBXYGUGSUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(cyclopropylmethoxy)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzene ring substituted with a cyclopropylmethyloxy group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylmethoxy)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable benzoic acid derivative with cyclopropylmethanol in the presence of a base such as sodium methoxide. The reaction is typically carried out in a solvent like methanol under inert gas protection to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropylmethoxy)-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of 4-cyclopropylmethyloxy-2-methoxybenzaldehyde or 4-cyclopropylmethyloxy-2-methoxybenzoic acid.

    Reduction: Formation of 4-cyclopropylmethyloxy-2-methoxybenzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-(cyclopropylmethoxy)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(cyclopropylmethoxy)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The cyclopropylmethyloxy group and methoxy group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid:

    3-Methoxybenzoic acid:

    2-Methoxybenzoic acid:

Uniqueness

4-(cyclopropylmethoxy)-2-methoxybenzoic acid is unique due to the presence of the cyclopropylmethyloxy group, which can impart distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-2-methoxybenzoic acid

InChI

InChI=1S/C12H14O4/c1-15-11-6-9(16-7-8-2-3-8)4-5-10(11)12(13)14/h4-6,8H,2-3,7H2,1H3,(H,13,14)

InChI Key

SFAVBXYGUGSUFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC2CC2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 3.00 g portion of methyl 4-cyclopropylmethyloxy-2-hydroxybenzoate was dissolved in 70 ml of 2-butanone, and 2.80 g of potassium carbonate and 1.9 ml of dimethyl sulfate were added, followed by 12 hours of heating under reflux. After completion of the reaction, the solvent was evaporated, the resulting residue was suspended in chloroform, and insoluble matter was removed by celite filtration. The solvent was again evaporated, and then the thus obtained residue was dissolved in 20 ml of tetrahydrofuran, mixed with 30 ml of 2N sodium hydroxide aqueous solution and subjected to 3 hours of heating under reflux. After completion of the reaction, the reaction solution was poured into 1N hydrochloric acid aqueous solution, and the thus precipitated product of interest was collected by filtration, washed with water and then dried under a reduced pressure to give 2.74 g of 4-cyclopropylmethyloxy-2-methoxybenzoic acid.
Name
methyl 4-cyclopropylmethyloxy-2-hydroxybenzoate
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0 (± 1) mol
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70 mL
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2.8 g
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reactant
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1.9 mL
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0 (± 1) mol
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reactant
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